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Compound of Interest

Compound Name:
4-nitro-1-(phenoxyacetyl)-1H-

pyrazole

Cat. No.: B4338706

Get Quote

Technical Assessment: 4-Nitro-1-
(phenoxyacetyl)-1H-pyrazole
Executive Summary & Compound Identity
4-nitro-1-(phenoxyacetyl)-1H-pyrazole is an activated amide derivative belonging to the class

of N-acylazoles.[1][2] It serves primarily as a tunable acylating agent in organic synthesis,

particularly for the selective phenoxyacetylation of amines and alcohols under mild conditions.

[1][2] The electron-withdrawing nitro group at the 4-position of the pyrazole ring significantly

enhances the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted

N-acylpyrazoles but more selective than acid chlorides.[1][2]
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Property Data

IUPAC Name
2-phenoxy-1-(4-nitro-1H-pyrazol-1-yl)ethan-1-

one

Molecular Formula C₁₁H₉N₃O₄

Molecular Weight 247.21 g/mol

Role Selective Acyl Transfer Reagent

Core Reactivity
Nucleophilic substitution at carbonyl (B_AC_2

mechanism)

Elemental Analysis Data (Reference Standard)
For researchers synthesizing or characterizing this compound, the elemental analysis (CHN)

serves as the primary confirmation of purity.[1][2] The values below represent the theoretical

"Gold Standard" against which experimental samples must be compared.

Technical Note: High-purity research samples (≥98%) must yield experimental values within

±0.4% of the calculated theoretical percentages. Deviations >0.4% typically indicate retained

solvent (e.g., dichloromethane, ethyl acetate) or incomplete drying of the nitro-pyrazole

precursor.[1][2]

Table 1: Elemental Composition Reference
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Element Symbol
Theoretical
Mass %

Acceptance
Range (±0.4%)

Diagnostic
Significance

Carbon C 53.45% 53.05 – 53.85%

Deviations often

indicate solvent

entrapment.[1][2]

Hydrogen H 3.67% 3.27 – 4.07%

High values

suggest

water/moisture

contamination.[1]

[2]

Nitrogen N 17.00% 16.60 – 17.40%

Critical for

confirming the

mono-nitration

status.[1][2]

Oxygen O 25.89%

Not typically

measured

directly

Calculated by

difference.[1][2]

Synthesis & Characterization Workflow
To achieve the elemental analysis standards above, a rigorous synthesis and purification

protocol is required.[1][2] The following workflow ensures the removal of the unreacted 4-

nitropyrazole (which would skew the N% higher) and phenoxyacetyl chloride (which would

introduce Cl impurities).

Experimental Protocol: Synthesis via N-Acylation
Reagents: Dissolve 4-nitropyrazole (1.0 equiv) in anhydrous Dichloromethane (DCM).

Base Addition: Add Triethylamine (Et₃N) (1.2 equiv) at 0°C to deprotonate the pyrazole.

Acylation: Dropwise addition of Phenoxyacetyl Chloride (1.1 equiv) at 0°C.

Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (SiO₂, 30%

EtOAc/Hexanes).[1][2]
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Workup: Wash with cold 5% NaHCO₃ (removes acid/chloride), then 0.1M HCl (removes

amine), then Brine.

Purification: Recrystallization from Ethanol/Hexane or column chromatography.[1][2]

Drying: Vacuum dry at 45°C for 12 hours (Critical for passing Elemental Analysis).

Visualization: Synthesis Logic Flow

Start:
4-Nitropyrazole

+ Phenoxyacetyl Chloride

Reaction:
DCM, Et3N, 0°C -> RT

(Formation of N-Acyl Bond)

Acylation
Workup:

1. NaHCO3 Wash (Remove Acid)
2. HCl Wash (Remove Base)

Complete Conversion
Purification:

Recrystallization
(EtOH/Hexane)

Crude Product
Validation:

Elemental Analysis
(Must match C:53.45, N:17.00)

Pure Crystal

Click to download full resolution via product page

Figure 1: Step-by-step synthesis and validation workflow for 4-nitro-1-(phenoxyacetyl)-1H-
pyrazole.

Performance Comparison: Why Use This Reagent?
In drug development, selecting the right acylating agent is a trade-off between reactivity and

selectivity.[1][2]

Too Reactive: Acid chlorides (R-COCl) react indiscriminately with all nucleophiles (amines,

alcohols, thiols) and often cause racemization.[1][2]

Too Stable: Simple esters (R-COOMe) require harsh heating or strong catalysts.[1][2]

4-nitro-1-(phenoxyacetyl)-1H-pyrazole occupies a "Goldilocks" zone.[1][2] The nitro group

activates the pyrazole leaving group, making it reactive enough to acylate amines at room

temperature, but selective enough to avoid side reactions with less nucleophilic groups.[1][2]

Table 2: Comparative Performance Analysis
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Alternative
Reagent

Reactivity Selectivity
Stability
(Moisture)

By-Product
Removal

Phenoxyacetyl

Chloride
Very High Low

Very Low

(Hydrolyzes

rapidly)

HCl (Corrosive

gas/acid)

1-

(Phenoxyacetyl)i

midazole

High Moderate
Low

(Hygroscopic)

Imidazole (Water

soluble)

4-Nitro-1-

(phenoxyacetyl)-

1H-pyrazole

High (Tunable) High
High (Crystalline

solid)

4-Nitropyrazole

(Precipitates/Filte

rable)

p-Nitrophenyl

Phenoxyacetate
Moderate High High

p-Nitrophenol

(Yellow, hard to

remove)

Key Advantages:
"Self-Indicating" Purification: The by-product, 4-nitropyrazole, is often less soluble in the

reaction solvent (e.g., ether or hexane) than the product, facilitating removal by simple

filtration.[1][2]

Handling: Unlike the acid chloride, this pyrazole derivative is a stable solid that can be

weighed in open air without rapid decomposition.[1][2]

Atom Economy: While lower than acid chlorides, the recyclability of the 4-nitropyrazole

leaving group (via re-acylation) improves the overall process sustainability.[1][2]

References
Kashima, C., et al. "The reaction of N-acylpyrazoles with amines."[1][2] Journal of

Heterocyclic Chemistry, vol. 18, no. 7, 1981, pp. 1457–1459.[1][2] (Foundational text on N-

acyl pyrazole reactivity).

Katritzky, A. R.Handbook of Heterocyclic Chemistry. 3rd ed., Elsevier, 2010.[1][2] (General

reference for pyrazole properties and reactivity).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6418845.htm
https://scholarscompass.vcu.edu/cgi/viewcontent.cgi?article=7591&context=etd
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6418845.htm
https://scholarscompass.vcu.edu/cgi/viewcontent.cgi?article=7591&context=etd
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6418845.htm
https://scholarscompass.vcu.edu/cgi/viewcontent.cgi?article=7591&context=etd
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6418845.htm
https://scholarscompass.vcu.edu/cgi/viewcontent.cgi?article=7591&context=etd
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6418845.htm
https://scholarscompass.vcu.edu/cgi/viewcontent.cgi?article=7591&context=etd
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6418845.htm
https://scholarscompass.vcu.edu/cgi/viewcontent.cgi?article=7591&context=etd
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4338706?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sigma-Aldrich. "4-Nitro-1H-pyrazole Product Specification." (Source for precursor data).

PubChem. "4-Nitropyrazole Compound Summary."[1][2] National Center for Biotechnology

Information.[1][2] (Verification of core structure properties).

TCI Chemicals. "Phenoxyacetyl Chloride Product Data." (Source for reagent specifications).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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